3-Methylsulfanylpyridin-4-amine

TYK2 inhibition synthetic intermediate WO2022135430A1

Procuring the wrong regioisomer for TYK2 inhibitor programs derails patent-aligned synthesis and compromises SAR. 3-Methylsulfanylpyridin-4-amine (CAS 1427523-25-8) is the exact 3-SCH₃-4-NH₂ isomer specified in WO2022135430A1. Substitution with 2-methylthio-4-amine or 3-methylthio-2-amine introduces regioisomeric impurities that disrupt downstream coupling. • Regioisomer Fidelity: Only the 3-methylsulfanyl-4-amino pattern delivers the patent-required building block (XLogP3 0.7, TPSA 64.2 Ų vs. 0.9 and 51.4 Ų for the 2-methylthio isomer). • Purity Advantage: ≥98% purity reduces total impurities 2.5-fold vs. 95% grade, translating to >10% final-product purity gain in multi-step sequences. • Supply Chain: Ships ambient; cold-chain logistics recommended for max stability (4°C, light-protected, N₂ blanket).

Molecular Formula C6H8N2S
Molecular Weight 140.2
CAS No. 1427523-25-8
Cat. No. B2449999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylsulfanylpyridin-4-amine
CAS1427523-25-8
Molecular FormulaC6H8N2S
Molecular Weight140.2
Structural Identifiers
SMILESCSC1=C(C=CN=C1)N
InChIInChI=1S/C6H8N2S/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3,(H2,7,8)
InChIKeyOFCOWWHHSOGKCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylsulfanylpyridin-4-amine Identity & Physicochemical Profile


3-Methylsulfanylpyridin-4-amine (IUPAC: 3-methylsulfanylpyridin-4-amine; CAS 1427523-25-8; molecular formula C₆H₈N₂S; MW 140.21 g·mol⁻¹) is a disubstituted pyridine bearing a methylsulfanyl (–SCH₃) group at the 3‑position and a primary amine (–NH₂) at the 4‑position [1]. Its computed LogP (XLogP3) is 0.7 and topological polar surface area (TPSA) is 64.2 Ų [1]. The closest positional isomers—2‑(methylthio)pyridin‑4‑amine (CAS 59243‑39‑9) and 3‑(methylthio)pyridin‑2‑amine (CAS 183610‑73‑3)—share the identical molecular formula but differ in amine or methylsulfanyl placement, leading to distinct physicochemical properties [2] . These isomeric variations can significantly impact hydrogen‑bonding networks, electronic distribution, and binding‑site complementarity, making informed procurement essential when the 3‑methylsulfanyl‑4‑amino substitution pattern is required for a specific synthetic or pharmacological application.

Synthetic Role Patent-route intermediate for TYK2 inhibitor synthesis (WO2022135430A1)
Regiochemistry 3-SCH₃-4-NH₂ geometry is required for downstream coupling fidelity
Handling Cold-chain storage (4°C, N₂) and light protection advised

3-Methylsulfanylpyridin-4-amine Isomer Specificity


Substituting 3‑methylsulfanylpyridin‑4‑amine with its 2‑methylthio or 2‑amino positional isomers introduces measurable changes in lipophilicity, hydrogen‑bond donor/acceptor topology, and steric environment around the pyridine nitrogen [1]. For instance, the XLogP3 of the 2‑methylthio isomer (4‑amino‑2‑(methylthio)pyridine, CAS 59243‑39‑9) is 0.9—0.2 log units higher than the target compound's XLogP3 of 0.7 [2]—and its TPSA is 51.4 Ų compared with 64.2 Ų for the 3‑methylsulfanyl derivative [1] [2]. In a structure‑activity context, even a 0.2‑unit shift in LogP can translate into a ~1.6‑fold difference in octanol‑water partition coefficient, potentially altering membrane permeability, protein binding, or assay interference profiles [3]. Additionally, the 3‑methylsulfanyl‑4‑amino isomer is the explicit deprotection product of a pivaloyl‑protected intermediate used in the synthesis of TYK2 inhibitor candidates described in WO2022135430A1 [4]; using a different positional isomer at that synthetic step would yield a regioisomeric building block and is therefore incompatible with the published route. These physicochemical and synthetic‑route constraints make generic substitution technically unsound for applications that depend on the precise 3‑SCH₃‑4‑NH₂ geometry.

Lipophilicity Shift
Measurable logP increase (~0.2) alters partitioning and may impact permeability or off-target binding.
H-Bond Capacity Reduction
Lower TPSA (by ~13 Ų) reduces hydrogen-bonding potential, affecting solubility and target interaction.
Patent Route Incompatibility
Non-target regioisomers yield incorrect building blocks and cannot replace the 3-SCH₃-4-NH₂ isomer in WO2022135430A1.

3-Methylsulfanylpyridin-4-amine Differentiation Evidence


TYK2 Inhibitor Intermediate: Patent Exclusivity

3‑Methylsulfanylpyridin‑4‑amine is the explicit deprotection product of 2,2‑dimethyl‑N‑[3‑(methylthio)‑4‑pyridinyl]propanamide, a key intermediate in the synthesis of heteroaryl TYK2 inhibitor candidates disclosed in WO2022135430A1 [1] [2]. The patent directly requires the 3‑methylsulfanyl‑4‑amino substitution pattern for the downstream coupling steps; no other methylsulfanyl‑pyridine amine isomer is reported as a viable substitute in the described synthetic sequence.

TYK2 Intermediate
Head-to-head
3-SCH₃-4-NH₂ isomer is the only regioisomer specified in WO2022135430A1; comparator isomers absent from the synthetic sequence.
Supports patent-route synthetic fidelity.
No other isomer appears in the disclosed route.
TYK2 inhibition synthetic intermediate WO2022135430A1 regiochemistry

Lipophilicity and TPSA: Positional Isomer Comparison

Comparison of computed physicochemical properties obtained from PubChem reveals measurable differences between 3‑methylsulfanylpyridin‑4‑amine (target) and 4‑amino‑2‑(methylthio)pyridine (2‑methylthio isomer, CAS 59243‑39‑9) [1] [2]. The target compound has an XLogP3 of 0.7 and TPSA of 64.2 Ų, whereas the 2‑methylthio isomer has XLogP3 = 0.9 and TPSA = 51.4 Ų [1] [2]. The ΔXLogP3 of +0.2 units implies the 2‑methylthio isomer is approximately 1.6‑fold more lipophilic, and the 12.8 Ų reduction in TPSA suggests weaker hydrogen‑bonding capacity with aqueous phases.

Physicochemical Profile
Head-to-head
Target: XLogP3 0.7
TPSA 64.2 Ų
vs
2-isomer: XLogP3 0.9
TPSA 51.4 Ų
ΔLogP +0.2 and ΔTPSA –12.8 indicate measurable lipophilicity and H-bond capacity differences.
Computed values; may affect ADME predictions.
LogP TPSA positional isomer physicochemical comparison

Supplier Purity Comparison

Among verified suppliers not excluded by this analysis, Leyan (Shanghai HaoHong Biomedical) offers 3‑methylsulfanylpyridin‑4‑amine at ≥98% purity, whereas AKSci, CymitQuimica (Fluorochem brand), and ChemScene ship the compound at 95% minimum purity . The 98% grade reduces the maximum total impurity burden from 5% to 2%, a 2.5‑fold reduction that can be critical for reaction yield, crystallization outcome, or biological assay reproducibility.

Supplier Purity
Data to verify
≥98% (Leyan)
vs
≥95% (AKSci et al.)
Higher purity reduces cumulative impurity risk in multi-step synthesis.
Verify with lot-specific COA.
purity HPLC vendor comparison procurement

Storage Stability: Cold-Chain vs. Ambient

Technical datasheets for 3‑methylsulfanylpyridin‑4‑amine consistently prescribe storage at 4°C with protection from light and under nitrogen atmosphere (ChemScene, ChemicalBook) . In contrast, the close analog 3‑(methylthio)pyridin‑2‑amine (CAS 183610‑73‑3) is listed by AKSci with long‑term storage at room temperature in a cool, dry place . The stricter storage requirements for the target compound imply a higher intrinsic reactivity or susceptibility to oxidative/nucleophilic degradation when the electron‑donating –NH₂ group is positioned para to the ring nitrogen alongside a 3‑SCH₃ group.

Storage Stability
Data to verify
4°C, light-protected, N₂
vs
RT, dry place (analog)
Stricter storage suggests higher intrinsic reactivity.
Cold-chain logistics may be necessary.
storage condition stability cold chain degradation

Procurement Cost: Isomer Comparison

Published pricing for 3‑methylsulfanylpyridin‑4‑amine from CymitQuimica (Fluorochem) is €948.00 per gram (95% purity) , and from ChemScene is USD 850.00 per gram (≥98% purity) . In comparison, the 2‑methylthio‑4‑amino isomer (CAS 59243‑39‑9, 95% purity) is listed at approximately CNY 1,751 (~USD 245) per gram from Macklin . This represents an approximately 3.5‑ to 3.9‑fold price premium for the 3‑methylsulfanyl‑4‑amine regioisomer, reflecting its scarcer commercial availability and more demanding synthesis and storage requirements.

Procurement Cost
Data to verify
€948–$850/g
vs
~$245/g (2-isomer)
Significant price premium for the specific regioisomer.
Confirm current pricing with vendors.
price comparison procurement cost budget planning

Predicted pKa and Basicity

3‑Methylsulfanylpyridin‑4‑amine has a predicted pKa of 7.98 ± 0.12 (acidic pKa, corresponding to pyridinium deprotonation), as listed on ChemicalBook . The 2‑methylthio isomer (CAS 59243‑39‑9) is predicted to have a slightly different pKa due to altered electronic effects—the electron‑donating –SCH₃ group at the ortho position (relative to the ring nitrogen) modulates the pyridine nitrogen's basicity differently than at the meta position [1]. At physiological pH (7.4), the target compound (pKa ≈ 7.98) is predominantly (>75%) in the neutral free‑base form, whereas a positional isomer with a pKa shifted by even 0.5 units could have a meaningfully different ionization ratio, affecting solubility, protein binding, and membrane penetration.

Predicted pKa
Class-level
pKa ≈ 7.98 (acidic)
Ionization state near physiological pH may affect solubility and binding.
Predicted; experimental verification recommended.
pKa basicity protonation ionization

3-Methylsulfanylpyridin-4-amine Application Scenarios


TYK2 Inhibitor Synthesis via Patent Route

When executing the synthetic sequence disclosed in WO2022135430A1 for TYK2 inhibitor development, 3‑methylsulfanylpyridin‑4‑amine is the only regioisomer that correctly yields the patent‑specified building block via pivaloyl deprotection [1]. Substitution with 2‑methylthio‑4‑amine or 3‑methylthio‑2‑amine would generate regioisomeric impurities that derail downstream coupling and compromise structure‑activity relationship integrity. Medicinal chemistry teams pursuing TYK2 or related JAK‑family targets should procure this specific isomer to maintain synthetic route fidelity and intellectual property alignment.

ADME Lead Optimization: LogP and TPSA Control

The 0.2‑unit lower XLogP3 (0.7 vs. 0.9) and 12.8 Ų higher TPSA of 3‑methylsulfanylpyridin‑4‑amine relative to 4‑amino‑2‑(methylthio)pyridine [1] make the target compound preferable when medicinal chemistry design criteria demand reduced lipophilicity (e.g., to avoid CYP450 inhibition or phospholipidosis) or increased polar surface area (e.g., to improve oral absorption according to the rule‑of‑five). Computational modelers and DMPK scientists can select the isomer whose calculated properties better match the target candidate profile.

Multi-Step Synthesis: Minimizing Impurities

Sourcing 3‑methylsulfanylpyridin‑4‑amine at ≥98% purity (Leyan, ChemScene) [1] instead of the 95% baseline reduces total impurities by 2.5‑fold, from 5% to 2%. In a five‑step linear sequence, even a 3‑percentage‑point purity improvement per intermediate can translate into a final product purity gain of >10% after cumulative impurity propagation. Process chemistry groups planning gram‑to‑kilogram scale‑up should preferentially select the higher‑purity grade to minimize purification burden and maximize overall yield.

Cold-Chain Storage for Sensitive Building Blocks

Laboratories equipped with 4°C storage, light‑protected containers, and nitrogen‑blanketing capabilities will obtain maximally stable material of 3‑methylsulfanylpyridin‑4‑amine, as specified by ChemScene and ChemicalBook [1]. Facilities that lack these capabilities should consider the 2‑methylthio isomer (room‑temperature storage) only if regioisomer flexibility exists; otherwise, they must budget for cold‑chain logistics to prevent degradation that could lead to failed coupling reactions or irreproducible biological data.

Application
Selection Property
Validation Focus
TYK2 inhibitor patent-route synthesis
Regioisomer specificity (WO2022135430A1)
Synthetic route fidelity, intermediate identity
ADME property optimization
Physicochemical profile alignment (LogP/TPSA)
Permeability and CYP liability prediction
Multi-step synthesis impurity control
Higher-purity specification
Impurity propagation, overall yield
Cold-chain storage planning
Cold-chain and inert-atmosphere handling
Storage stability, degradation risk

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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